Glicoricone (CAS 161099-37-2) is an isolated phenolic compound derived from the roots of *Glycyrrhiza* species (licorice). It is characterized by dual biological activities, functioning as a partial estrogen receptor (ER) antagonist and as a monoamine oxidase (MAO) inhibitor. As a purified phytochemical, it serves as a specialized tool for research in endocrinology and neuropharmacology, distinct from the complex mixture of bioactive compounds found in crude licorice extracts.
Substituting purified Glicoricone with crude licorice root extract is unsuitable for targeted mechanistic studies. Licorice extracts contain a complex mixture of dozens of phytochemicals, including potent estrogen receptor *agonists* such as Methoxychalcone and Vestitol, alongside antagonists like Glicoricone. This mixture of opposing activities confounds experimental results, making it impossible to isolate and study the specific antagonist effects of Glicoricone. For reproducible, mechanistically clear research on ER antagonism or specific MAO inhibition, procurement of the isolated compound is required.
In functional assays using cells expressing human estrogen receptor alpha (ERα), Glicoricone (designated L7) acts as a partial estrogen antagonist. This is in direct contrast to crude licorice extracts, which contain a mix of components, including other isolates like Methoxychalcone (L3) and Vestitol (L4) that are potent estrogen *agonists* with efficacy nearly equivalent to estradiol (E2), albeit with lower potency.
| Evidence Dimension | Estrogen Receptor Activity Profile |
| Target Compound Data | Partial estrogen antagonist |
| Comparator Or Baseline | Crude Licorice Extract & Co-isolates (e.g., Methoxychalcone, Vestitol): Contain potent estrogen agonists. |
| Quantified Difference | Qualitatively opposite biological activity (antagonist vs. agonist). |
| Conditions | Cell-based estrogen-regulated gene expression assays. |
This enables the specific investigation of ER antagonism without the confounding, and often dominant, agonistic effects present in crude or mixed licorice preparations.
Glicoricone was identified as one of several phenolic compounds from *Glycyrrhiza uralensis* roots that inhibit monoamine oxidase (MAO). Its inhibitory potency was quantified alongside other isolates, with all active compounds exhibiting IC50 values in the range of 6.0 x 10⁻⁵ M to 1.4 x 10⁻⁴ M.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 60 µM - 140 µM |
| Comparator Or Baseline | Other licorice isolates (e.g., licofuranone, genistein, licopyranocoumarin): Similar IC50 range. |
| Quantified Difference | Demonstrates comparable, quantifiable activity to other natural MAO inhibitors from the same source. |
| Conditions | In vitro monoamine oxidase activity assay. |
Procuring the isolated compound allows for precise dose-response studies of MAO inhibition, which is not possible with uncharacterized crude extracts containing multiple, varied inhibitors.
Glicoricone is documented as being soluble in common organic solvents including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. This broad solubility facilitates straightforward stock solution preparation for in vitro assays, a key handling requirement for laboratory procurement. This contrasts with other major licorice components like the saponin Glycyrrhizin, which has poor solubility in many organic solvents but is water-soluble.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |
| Comparator Or Baseline | Glycyrrhizin (another major licorice compound): Primarily water-soluble, less soluble in common organic solvents for bioassays. |
| Quantified Difference | Offers a different and complementary solubility profile, suitable for standard organic solvent-based workflows. |
| Conditions | Standard laboratory conditions. |
Provides predictable and convenient handling for researchers preparing stock solutions for cell-based assays and other screening platforms, avoiding the formulation challenges of less soluble or water-only soluble comparators.
Use as a specific analytical standard and biological tool to study the contribution of estrogen receptor antagonists to the total pharmacological effect of complex licorice extracts, which are known to contain both ER agonists and antagonists.
Employ as a characterized reference compound in screens designed to identify or characterize monoamine oxidase inhibitors from natural product sources, leveraging its defined IC50 range.
Utilize in cell-based models to investigate the mechanisms of non-steroidal, flavonoid-type estrogen receptor antagonists, contrasting its activity with steroidal antiestrogens or other classes of SERMs.